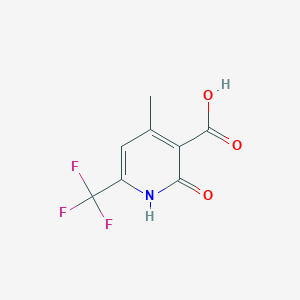

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-3-2-4(8(9,10)11)12-6(13)5(3)7(14)15/h2H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCDIHWOWKYXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587958 | |

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-22-7 | |

| Record name | 4-Methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (CAS 910442-22-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine derivative featuring a trifluoromethyl group, a functionality of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl moiety can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a nicotinic acid derivative, this compound belongs to a class of molecules with diverse biological activities.[2] This guide synthesizes available information on analogous compounds to provide a robust predictive profile of its chemical properties, a plausible synthetic route, expected spectral characteristics, and potential for biological applications, offering a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

The fundamental identity of the target compound is established by its chemical structure and CAS number. While experimental data is scarce, we can predict its physicochemical properties by comparison with structurally related analogs.

Table 1: Core Identification of this compound

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 910442-22-7 |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.14 g/mol |

The properties of nicotinic acid derivatives are heavily influenced by their substitution patterns. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted nicotinic acid. The hydroxypyridine core introduces the possibility of tautomerism, which will be discussed in a later section.

Table 2: Predicted Physicochemical Properties and Comparison with Analogs

| Property | Predicted Value for CAS 910442-22-7 | Analog: 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8)[3][4] | Analog: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid |

| Melting Point (°C) | 180-220 (Predicted) | 193-197 | 302-305 (dec.) |

| pKa (Carboxylic Acid) | ~2.5-3.0 (Predicted) | 2.96 ± 0.10 | Not Available |

| Boiling Point (°C) | >250 (Predicted, with decomposition) | 259.3 ± 40.0 | Not Available |

| Density (g/cm³) | ~1.5-1.6 (Predicted) | 1.484 ± 0.06 | Not Available |

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been published, a plausible route can be designed based on established methodologies for constructing substituted pyridine rings. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amine and a trifluoromethyl-containing building block.

A potential synthetic approach could start from a trifluoromethyl-substituted β-ketoester, which can undergo a Hantzsch-like pyridine synthesis or a related cyclocondensation reaction.

Step-by-Step Proposed Synthesis:

-

Formation of an Enamine Intermediate: Reaction of ethyl 4,4,4-trifluoroacetoacetate with an enamine derived from a suitable C3 carbonyl compound in the presence of an acid catalyst.

-

Cyclization and Aromatization: The resulting intermediate undergoes cyclization upon heating, followed by oxidation (e.g., with nitric acid or air) to form the substituted pyridone ring.

-

Hydrolysis: Saponification of the ester group using a base like sodium hydroxide, followed by acidification, would yield the final carboxylic acid product.

This proposed pathway is illustrative and would require experimental optimization of reaction conditions, catalysts, and purification methods.

Caption: Proposed synthetic workflow for the target compound.

Tautomerism and Predicted Spectral Characteristics

A critical feature of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state and in most solvents, the pyridone tautomer, 2-oxo-1,2-dihydropyridine, is generally the more stable form.[5][6] This tautomerism significantly influences the compound's spectral properties and reactivity.

Predicted Spectral Data:

-

¹H NMR: The spectrum is expected to show two aromatic protons on the pyridine ring, likely as doublets or singlets depending on coupling, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The NH proton of the pyridone tautomer would also be present.

-

¹³C NMR: Signals corresponding to the trifluoromethyl carbon (a quartet due to C-F coupling), the carboxylic acid carbonyl, the pyridone carbonyl, the methyl carbon, and the remaining sp² carbons of the pyridine ring are expected.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group is anticipated.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid dimer, C=O stretching for both the carboxylic acid and the pyridone ring, N-H stretching for the pyridone, and strong C-F stretching bands.

-

Mass Spectrometry: The molecular ion peak (M+) corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns such as the loss of CO₂ and CF₃.

Potential Biological Activity and Mechanism of Action

Nicotinic acid and its derivatives are known to have a range of biological activities, most notably as lipid-lowering agents.[2] The introduction of a trifluoromethyl group can enhance biological activity and is a common strategy in drug design to improve properties like metabolic stability and cell permeability.[1]

Derivatives of trifluoromethylnicotinic acid are explored in various therapeutic areas:

-

Enzyme Inhibition: Many fluorinated compounds act as potent and selective enzyme inhibitors. This compound could potentially inhibit enzymes involved in metabolic pathways. For example, some nicotinic acid analogs are known to inhibit carbonic anhydrase III.[2]

-

Agrochemicals: Trifluoromethylpyridines are key structural motifs in many modern agrochemicals, including herbicides and insecticides, due to their enhanced efficacy.[7]

-

Oncology: Certain nicotinic acid derivatives have been investigated as inhibitors of protein-protein interactions or as targeted therapies in cancer treatment.[3]

A hypothetical mechanism of action could involve the competitive or non-competitive inhibition of a key metabolic enzyme, where the trifluoromethyl group provides strong binding interactions within the enzyme's active site.

Caption: Hypothetical inhibition of a target enzyme.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on the SDS for structurally similar compounds like 2-Hydroxy-6-(trifluoromethyl)nicotinic acid and 2-Methyl-6-(trifluoromethyl)nicotinic acid, the following precautions are advised:[8][9][10]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10] Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[8]

Conclusion and Future Directions

This compound is a promising but underexplored chemical entity. This guide provides a predictive framework for its properties, synthesis, and potential applications based on the well-established chemistry of its analogs. The combination of the nicotinic acid core with methyl and trifluoromethyl substituents suggests potential for novel biological activity.

Future research should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the compound's physicochemical and spectral properties. Subsequent screening for biological activity in relevant assays, guided by the insights from its structural analogs, could uncover valuable applications in drug discovery and agrochemical development.

References

- 1. innospk.com [innospk.com]

- 2. 231291-22-8 | 6-(Trifluoromethyl)nicotinic acid [fluoromart.com]

- 3. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [amp.chemicalbook.com]

- 5. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this scaffold highly valuable for medicinal and agricultural chemists. This document will delve into the strategic considerations for the synthesis, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.

Strategic Approach: A Two-Step Synthesis via a Nicotinonitrile Intermediate

The synthesis of the target molecule, this compound, is most effectively achieved through a two-step process. This strategy involves the initial construction of the substituted pyridine ring to form a stable nicotinonitrile intermediate, followed by the hydrolysis of the nitrile to the desired carboxylic acid. This approach is advantageous as it utilizes readily available starting materials and proceeds through well-established reaction mechanisms, ensuring high yields and purity.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic strategy for this compound.

Step 1: Synthesis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

The core of this synthesis lies in the construction of the pyridine ring through a base-catalyzed cyclocondensation reaction. This reaction, a variation of the Guareschi-Thorpe pyridine synthesis, involves the condensation of a β-ketoester with a compound containing an active methylene group and a nitrile.[1]

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the nicotinonitrile intermediate.

Mechanistic Insights

The reaction proceeds through a series of steps initiated by the deprotonation of the active methylene group of cyanoacetamide by a base, typically a mild one like piperidine. The resulting carbanion then undergoes a nucleophilic attack on the carbonyl carbon of ethyl 4,4,4-trifluoroacetoacetate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyridine ring. The choice of a trifluoromethyl-containing building block is crucial for introducing the desired moiety at the 6-position of the pyridine ring.[2]

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | 184.11 | 18.4 g |

| Cyanoacetamide | 107-91-5 | 84.08 | 8.4 g |

| Piperidine | 110-89-4 | 85.15 | 1.7 g |

| Ethanol (absolute) | 64-17-5 | 46.07 | 100 mL |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and absolute ethanol (100 mL).

-

Stir the mixture at room temperature to dissolve the solids.

-

Add piperidine (1.7 g, 0.02 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add the cooled reaction mixture to 300 mL of ice-cold water with stirring.

-

Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid product in a vacuum oven at 50-60 °C.

Expected Yield: 85-90% Appearance: Off-white to pale yellow solid.[3][4]

Step 2: Hydrolysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile

The final step in the synthesis is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization.

Reaction Scheme:

Caption: Hydrolysis of the nicotinonitrile to the final nicotinic acid.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | 116548-08-4 | 202.13 | 20.2 g |

| Sulfuric Acid (70% aqueous solution) | 7664-93-9 | 98.08 | 100 mL |

| Sodium Hydroxide (10 M aqueous solution) | 1310-73-2 | 40.00 | As needed |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile (20.2 g, 0.1 mol) to 70% sulfuric acid (100 mL).

-

Heat the mixture to 120-130 °C and maintain for 8-12 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution or by HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the cooled reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Neutralize the solution by the slow addition of a 10 M sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

-

Dry the final product in a vacuum oven at 60-70 °C.

Expected Yield: 90-95% Appearance: White crystalline solid.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinonitrile | C₈H₅F₃N₂O | 202.13 | 235-238 |

| This compound | C₈H₆F₃NO₃ | 221.13 | >300 (decomposes) |

Safety Considerations

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Trifluoromethyl-containing compounds and their reagents should be handled with care.

-

Concentrated acids and bases are corrosive and should be handled with extreme caution.

Conclusion

The described two-step synthesis provides a reliable and high-yielding route to this compound. The methodology relies on fundamental and well-understood organic reactions, making it amenable to scale-up for industrial production. The strategic use of a nicotinonitrile intermediate simplifies the purification process and ensures the high quality of the final product, which is a valuable asset for researchers and professionals in drug development and agrochemical synthesis.

References

- 1. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chemwhat.com [chemwhat.com]

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Executive Summary

Trifluoromethyl-substituted heterocyclic compounds are cornerstones in modern medicinal and agricultural chemistry, prized for the unique physicochemical properties the trifluoromethyl group imparts, such as enhanced metabolic stability and target affinity.[1][2] This guide provides a comprehensive framework for the structural analysis of a key exemplar, this compound (CAS 910442-22-7). While detailed experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and spectroscopy, alongside data from analogous structures, to present a robust, predictive guide for its complete structural elucidation. We will explore its fundamental structural dichotomy—the 2-hydroxypyridine/2-pyridone tautomerism—and outline a validated, multi-technique analytical workflow for researchers, scientists, and drug development professionals.

The Strategic Importance of Trifluoromethyl-Substituted Nicotinic Acids

The incorporation of a trifluoromethyl (CF₃) group into a molecular scaffold is a well-established strategy in drug discovery and agrochemical design.[3] The CF₃ group is a potent electron-withdrawing moiety that significantly increases a molecule's lipophilicity and resistance to oxidative metabolism.[1][4] When combined with the nicotinic acid (pyridine-3-carboxylic acid) core, a privileged structure in pharmacology, the resulting derivatives become highly valuable intermediates. These compounds serve as critical building blocks for a range of bioactive molecules, including next-generation insecticides and potent enzyme inhibitors for therapeutic applications.[5][6] The specific substitution pattern of this compound presents a unique combination of features whose precise structural characterization is paramount for unlocking its synthetic and therapeutic potential.

Core Structural Postulates: Tautomerism and Physicochemical Predictions

A pivotal feature of the target molecule is the 2-hydroxy-pyridine moiety, which exists in a tautomeric equilibrium with its 2-pyridone form. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and physical state (solid vs. solution).[7][8]

-

2-Hydroxypyridine Form: The enol-like tautomer, which retains the full aromaticity of the pyridine ring.

-

2-Pyridone Form (1,2-dihydro-4-methyl-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylic acid): The keto-like amide tautomer. This form is often favored in polar, protic solvents and in the solid state due to its ability to form stable hydrogen-bonded dimers.[9][10]

The choice of analytical conditions will directly influence which tautomer is observed, a critical consideration for spectroscopic interpretation.

Caption: The crucial tautomeric equilibrium of the title compound.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₆F₃NO₃ | Based on structural components. |

| Molecular Weight | 221.14 g/mol | Calculated from the molecular formula. |

| Acidity (pKa) | Carboxylic Acid: ~3.0-3.5 | The electron-withdrawing CF₃ group and pyridine nitrogen will increase the acidity of the carboxylic acid compared to benzoic acid. |

| Lipophilicity (logP) | Moderately High | The CF₃ group significantly increases lipophilicity, a key factor for membrane permeability in biological systems.[11] |

| Physical State | Likely a crystalline solid | Based on analogous nicotinic acid derivatives. |

Proposed Synthetic Pathway

A plausible and efficient synthesis can be designed by constructing the substituted pyridine ring via a cyclocondensation reaction, a common method for generating such heterocycles.[4]

Protocol: Synthesis via Hantzsch-type Condensation

-

Reactant Preparation: Combine ethyl 4,4,4-trifluoroacetoacetate, acetaldehyde, and ethyl cyanoacetate in a suitable solvent such as ethanol.

-

Condensation: Add a catalytic amount of a base, like piperidine or ammonia, to initiate the Hantzsch-type pyridine synthesis.

-

Cyclization & Aromatization: Heat the reaction mixture under reflux. The initial dihydropyridine intermediate will oxidize to the aromatic pyridine ring. This can be facilitated by an oxidizing agent (e.g., nitric acid) or can occur via air oxidation.

-

Hydrolysis: The resulting ethyl ester and nitrile groups are then hydrolyzed to the corresponding carboxylic acids under strong acidic or basic conditions (e.g., refluxing with 6M HCl or 20% NaOH).

-

Final Hydroxylation/Isolation: The 2-chloro precursor, if formed during synthesis, can be hydrolyzed to the 2-hydroxy group. The final product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and recrystallization.

Caption: Proposed workflow for the synthesis of the title compound.

A Methodological Guide to Structural Elucidation

A multi-faceted approach combining NMR, IR, Mass Spectrometry, and X-ray Crystallography is required for unambiguous structural confirmation.

Caption: Integrated workflow for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Acquisition: Record ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

2D NMR: Perform 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) to confirm assignments.

Predicted Spectral Data (in DMSO-d₆):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity / Coupling | Assignment & Rationale |

| ¹H | ~13.0 - 14.0 | Broad singlet | -COOH : Carboxylic acid proton, exchangeable. |

| ¹H | ~11.0 - 12.0 or ~6.5-7.0 | Broad singlet or sharp singlet | -OH / -NH : Hydroxyl proton (enol) or amide proton (keto). Its presence and shift are highly dependent on the tautomeric form and solvent. |

| ¹H | ~6.5 - 7.0 | Singlet | H-5 : Aromatic proton on the pyridine ring. Expected to be a singlet due to a lack of adjacent protons. |

| ¹H | ~2.3 - 2.5 | Singlet | -CH₃ : Methyl group protons at the C-4 position. |

| ¹³C | ~165 - 170 | Singlet | -COOH : Carboxylic acid carbonyl carbon. |

| ¹³C | ~160 - 165 | Singlet | C-2 / C=O : Carbon bearing the hydroxyl group (enol) or the pyridone carbonyl (keto). |

| ¹³C | ~145 - 155 | Quartet (²JCF ≈ 35 Hz) | C-6 : Carbon attached to the CF₃ group, showing characteristic coupling to the three fluorine atoms.[12] |

| ¹³C | ~122 - 128 | Quartet (¹JCF ≈ 275 Hz) | -CF₃ : Trifluoromethyl carbon, split into a quartet by the three attached fluorine atoms.[12] |

| ¹³C | ~110 - 150 | Multiple signals | Remaining aromatic carbons (C-3, C-4, C-5). Their exact shifts will be influenced by the substituent effects and tautomeric form. |

| ¹³C | ~18 - 22 | Singlet | -CH₃ : Methyl group carbon. |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ : A single peak is expected as all three fluorine atoms are chemically equivalent. |

Infrared (IR) Spectroscopy

FTIR provides crucial information about the functional groups present, and it is particularly useful for distinguishing between the two tautomers.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state analysis.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted Key Vibrational Frequencies:

| Frequency Range (cm⁻¹) | Vibration | Significance |

| 3300 - 2500 (very broad) | O-H stretch | Characteristic of a hydrogen-bonded carboxylic acid dimer.[13] |

| ~3100 - 2800 | N-H stretch | If the 2-pyridone tautomer dominates, a band in this region will be present. |

| ~1710 - 1680 | C=O stretch | Strong absorption from the carboxylic acid carbonyl. A second strong band in the 1670-1650 cm⁻¹ range would be strong evidence for the 2-pyridone tautomer's amide C=O.[14] |

| ~1600 - 1450 | C=C and C=N stretches | Aromatic ring vibrations. |

| ~1300 - 1100 | C-F stretches | Strong, characteristic absorptions for the trifluoromethyl group. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and offers structural clues through fragmentation patterns.

Experimental Protocol:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination. Electron Ionization (EI) can be used to induce more extensive fragmentation.

-

Analysis: Perform High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

-

Tandem MS (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID) to analyze its fragmentation pathways.

Predicted Fragmentation Patterns:

-

Molecular Ion ([M+H]⁺ or [M-H]⁻): The primary observation in ESI-HRMS should confirm the molecular formula C₈H₆F₃NO₃.

-

Loss of H₂O (18 Da): A common fragmentation for carboxylic acids.

-

Loss of COOH or CO₂ (45 or 44 Da): Decarboxylation is a characteristic fragmentation pathway for nicotinic acids.[15]

-

Loss of CF₃ (69 Da): Cleavage of the trifluoromethyl group is also a plausible fragmentation route.

Single Crystal X-ray Crystallography

This technique provides the ultimate, unambiguous proof of molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Experimental Protocol:

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Structural Insights: The X-ray structure would definitively show which tautomer (2-hydroxypyridine or 2-pyridone) exists in the solid state. It is highly probable that the structure will reveal dimeric pairs formed via hydrogen bonds, either between the carboxylic acid groups or involving the pyridone N-H and C=O moieties.[16]

Potential Applications in Research and Development

Given the structural motifs present, this compound is a prime candidate for further investigation in several high-value areas:

-

Pharmaceutical Intermediates: The molecule serves as an excellent scaffold for library synthesis. The carboxylic acid can be converted to amides, esters, and other derivatives, while the pyridine ring can undergo further substitution, making it a valuable starting point for discovering novel drug candidates.

-

Agrochemicals: Many modern herbicides and insecticides contain the trifluoromethyl-pyridine core.[4][17] This compound could be a precursor for new crop protection agents with improved efficacy and safety profiles.

-

Enzyme Inhibitor Design: The structural similarity to known kinase hinge-binding motifs suggests potential applications in the design of inhibitors for targets such as RAF kinases, which are relevant in oncology.

Conclusion

The structural analysis of this compound requires a synergistic application of modern analytical techniques. This guide provides a predictive and methodological framework for its complete characterization. The central challenge and point of interest is the 2-hydroxypyridine/2-pyridone tautomerism, which must be considered in every analytical step. By following the outlined workflows, researchers can confidently elucidate the structure of this and related molecules, paving the way for their application in the synthesis of novel, high-impact compounds for the pharmaceutical and agrochemical industries.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 4-(Trifluoromethyl)nicotinic acid | 158063-66-2 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. 2-Pyridone [chemeurope.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Introduction: Context and Significance

2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid is a substituted pyridine carboxylic acid. Compounds within this class are of significant interest to the pharmaceutical and agrochemical industries. The pyridine ring is a common scaffold in medicinal chemistry, and the strategic placement of substituents like a hydroxyl group, a methyl group, and a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical and, consequently, its biological properties.

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature can significantly lower the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, impacting ionization at physiological pH. Furthermore, the CF3 group is known to enhance metabolic stability and membrane permeability, making it a favored substituent in modern drug design.[1][2][3] The hydroxyl group introduces a site for hydrogen bonding and potential tautomerization (existing in equilibrium with its 2-pyridone form), while the methyl group can influence solubility and interactions with biological targets.

This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. As detailed experimental data for this specific molecule is not widely published, we will focus on the authoritative, validated methodologies required to determine its key properties. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development, offering both the "how" and the "why" behind the essential analytical workflows.

Molecular Structure and Tautomerism

The foundational step in characterizing any compound is understanding its structure. The subject compound, this compound, possesses a pyridine core. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. This equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for the molecule's hydrogen bonding capacity, polarity, and crystal packing.

Core Physicochemical Properties: A Methodological Approach

A thorough understanding of a compound's properties is crucial for predicting its behavior in biological systems and for developing a viable drug product. Solubility, pKa, and melting point are fundamental parameters that dictate everything from absorption and distribution to formulation and stability.

Table 1: Key Physicochemical Parameters and Standard Methodologies

| Parameter | Significance in Drug Development | Recommended Experimental Method |

| pKa (Acid Dissociation Constant) | Governs ionization state, solubility, and receptor binding. | Potentiometric Titration, NMR Spectroscopy |

| Solubility | Impacts bioavailability, formulation, and dosing. | Equilibrium (Shake-Flask) & Kinetic Assays |

| Melting Point (Tm) | Indicates purity, crystal lattice energy, and stability. | Differential Scanning Calorimetry (DSC) |

| Spectroscopic Profile | Confirms chemical structure and identity. | FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry |

Comparative Data for Related Nicotinic Acid Derivatives

While specific data for the title compound is scarce, examining related structures provides a valuable reference point for expected values.

| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 193-197[1][4][5] | 259.3 (Predicted)[1][4] | 1.484 (Predicted)[1][4] |

| 6-Hydroxy-4-(trifluoromethyl)nicotinic acid | C₇H₄F₃NO₃ | 302-305 (dec.)[6] | N/A | N/A |

| 2-Methyl-6-(trifluoromethyl)nicotinic acid | C₈H₆F₃NO₂ | N/A | N/A | N/A |

Data sourced from PubChem and commercial supplier catalogs. Predicted values should be confirmed experimentally.

Experimental Protocols: A Step-by-Step Guide

The following sections detail the standard operating procedures for determining the critical physicochemical properties of this compound.

Determination of pKa (Acid Dissociation Constant)

The pKa value is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn controls solubility, permeability across biological membranes, and interaction with target proteins. Given the presence of both an acidic carboxylic acid group and a potentially basic pyridine nitrogen, this compound may have multiple pKa values.

This classic and reliable method involves monitoring the pH of a solution of the compound as a titrant (e.g., NaOH) is added incrementally. The resulting titration curve allows for the determination of the pKa.[7]

Workflow Diagram: pKa Determination by Potentiometric Titration

References

- 1. innospk.com [innospk.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [m.chemicalbook.com]

- 5. 6-(Trifluoromethyl)nicotinic acid CAS#: 231291-22-8 [amp.chemicalbook.com]

- 6. 6-HYDROXY-4-(TRIFLUOROMETHYL)NICOTINIC ACID CAS#: [m.chemicalbook.com]

- 7. web.williams.edu [web.williams.edu]

Spectroscopic data for 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound stands as a molecule of significant interest within contemporary drug discovery and agrochemical research. Its architecture, a hybrid of a functionalized pyridine core with a carboxylic acid, a hydroxyl group, a methyl group, and a trifluoromethyl moiety, suggests a high potential for biological activity. The trifluoromethyl group, in particular, is a well-established bioisostere for improving metabolic stability, binding affinity, and lipophilicity of lead compounds.

As researchers and drug development professionals venture into the synthesis and application of novel compounds like this, a thorough understanding of their structural and electronic properties is paramount. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous confirmation of the molecular structure and a window into its chemical environment.

This guide offers a predictive yet deeply analytical exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of published experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable analytical roadmap. It is designed not merely to list expected values but to explain the underlying chemical principles that give rise to the predicted spectral features, thereby empowering researchers to confidently interpret their own future experimental data.

Molecular Structure and Tautomerism

The nominal structure of this compound is presented below. However, a crucial consideration for any 2-hydroxypyridine derivative is the potential for keto-enol tautomerism. The molecule can exist in equilibrium between the hydroxy form and the pyridone form. This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The spectroscopic data, particularly NMR, will reflect the predominant tautomer under the analytical conditions. For the purpose of this guide, we will primarily discuss the spectra of the 2-hydroxy form, while also noting the potential spectral changes indicative of the pyridone tautomer.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on standard deuterated solvents like DMSO-d₆ or CDCl₃. The choice of solvent can influence the chemical shifts, particularly for labile protons (OH and COOH).[1][2][3]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the aromatic proton, the methyl protons, and the two acidic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H5 (Aromatic) | 7.0 - 7.5 | Singlet (s) | 1H | This proton is on the pyridine ring. Its chemical shift is influenced by the electron-donating -OH and -CH₃ groups and the strongly electron-withdrawing -CF₃ and -COOH groups. The net effect places it in the aromatic region. It appears as a singlet as there are no adjacent protons. |

| 4-CH₃ (Methyl) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group is attached to an aromatic ring, typically appearing in this region. It will be a singlet due to the absence of adjacent protons. |

| 2-OH (Hydroxyl) | 9.0 - 12.0 | Broad Singlet (br s) | 1H | The phenolic hydroxyl proton is acidic and its signal is often broad due to chemical exchange and hydrogen bonding. Its chemical shift is highly dependent on solvent and concentration.[4][5] |

| 3-COOH (Carboxylic Acid) | 12.0 - 14.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and acidic, appearing far downfield. The signal is typically broad and its position is sensitive to solvent, concentration, and temperature. |

Note: The OH and COOH signals can be confirmed by adding a drop of D₂O to the NMR tube, which will cause these signals to disappear due to proton-deuterium exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment. The influence of the trifluoromethyl group is particularly noteworthy.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale |

| C=O (Carboxylic Acid) | 165 - 175 | Singlet | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |

| C2 (C-OH) | 155 - 165 | Singlet | This carbon is attached to both a nitrogen and an oxygen atom, leading to a strong deshielding effect. |

| C6 (C-CF₃) | 145 - 155 | Quartet (q, ²JCF ≈ 30-35 Hz) | This carbon is attached to the highly electronegative CF₃ group, causing a downfield shift. It will appear as a quartet due to two-bond coupling with the three fluorine atoms.[6][7] |

| C4 (C-CH₃) | 140 - 150 | Singlet | An aromatic carbon bearing a methyl group. Its exact shift is influenced by the other substituents on the ring. |

| CF₃ | 120 - 130 | Quartet (q, ¹JCF ≈ 270-280 Hz) | The carbon of the trifluoromethyl group itself has a characteristic chemical shift and exhibits a very large one-bond coupling constant with the three fluorine atoms, resulting in a well-defined quartet.[8][9][10] |

| C3 (C-COOH) | 115 - 125 | Singlet | This quaternary carbon's shift is influenced by the adjacent nitrogen and the attached carboxylic acid group. |

| C5 (C-H) | 110 - 120 | Singlet | This is the only protonated carbon on the ring. Its chemical shift is influenced by the electronic effects of all substituents. |

| CH₃ (Methyl) | 18 - 25 | Singlet | The methyl carbon attached to the aromatic ring appears in the typical upfield aliphatic region. |

Advanced 2D NMR for Structural Confirmation

For an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are indispensable.[11][12][13]

-

COSY (Correlation Spectroscopy): This experiment would be used to confirm the absence of ¹H-¹H couplings, as all proton signals are expected to be singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbons and protons. It would definitively link the H5 signal to the C5 carbon and the 4-CH₃ proton signal to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for mapping the connectivity across multiple bonds. For example, correlations would be expected from the H5 proton to C3, C4, and C6. The methyl protons (4-CH₃) would show correlations to C3, C4, and C5. These correlations would unequivocally confirm the substitution pattern on the pyridine ring.[14][15]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this molecule will be dominated by features from the hydroxyl, carbonyl, and trifluoromethyl groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity & Shape | Rationale |

| O-H Stretch (Carboxylic Acid & Phenol) | 2500 - 3300 | Very Broad, Strong | This is the most characteristic feature. The extreme broadness is due to extensive intermolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, creating a wide range of vibrational energies. This band will likely overlap with the C-H stretching region.[16][17][18][19] |

| C-H Stretch (Aromatic & Aliphatic) | 2900 - 3100 | Medium, Sharp | Sharp peaks corresponding to the aromatic C-H (H5) and the aliphatic C-H of the methyl group will be superimposed on the broad O-H band. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong, Sharp | The carbonyl stretch of an aromatic carboxylic acid is very intense. Its position here suggests it is likely involved in hydrogen bonding (dimerization).[17][20] |

| C=C & C=N Stretches (Pyridine Ring) | 1550 - 1650 | Medium to Strong | Multiple bands are expected in this region, corresponding to the stretching vibrations of the aromatic pyridine ring. |

| C-F Stretches (Trifluoromethyl) | 1100 - 1300 | Very Strong | The C-F bonds give rise to multiple, very strong, and sharp absorption bands in the fingerprint region. These are highly characteristic of the CF₃ group. |

| C-O Stretch (Carboxylic Acid & Phenol) | 1200 - 1350 | Strong | Strong bands associated with the C-O single bond stretching will be present. |

| O-H Bend | 900 - 950 | Medium, Broad | Out-of-plane bending of the hydrogen-bonded O-H group often appears as a broad band in this region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps to confirm its structure.

-

Molecular Formula: C₉H₆F₃NO₃

-

Molecular Weight: 237.03 g/mol

-

Expected Molecular Ion (M⁺) Peak (EI-MS): m/z = 237

-

High-Resolution MS (HRMS): An exact mass measurement (e.g., via ESI-TOF) would confirm the elemental composition. Expected [M+H]⁺ = 238.0427; [M-H]⁻ = 236.0281.

Predicted Fragmentation Pathways

Under electron impact (EI) conditions, the molecular ion is expected to undergo characteristic fragmentation. The pyridine ring itself is relatively stable, but the substituents provide clear fragmentation pathways.[21][22][23]

-

α-Cleavage of the Carboxylic Acid:

-

Loss of •OH (M - 17): A fragment at m/z = 220.

-

Loss of •COOH (M - 45): A significant fragment at m/z = 192.

-

Decarboxylation (Loss of CO₂): A fragment at m/z = 193, resulting from the loss of carbon dioxide. This is often a prominent fragmentation pathway for aromatic carboxylic acids.

-

-

Loss of the Trifluoromethyl Group:

-

Loss of •CF₃ (M - 69): Cleavage of the C-CF₃ bond would lead to a fragment at m/z = 168. This is expected due to the stability of the CF₃ radical.

-

-

Combined Losses:

-

Sequential fragmentation, such as the loss of CO₂ followed by the loss of a methyl radical (•CH₃), could also occur.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Caption: General workflow for structural elucidation of a novel compound.

4.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD-d₄) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Solvent Choice: DMSO-d₆ is often a good starting choice as it can solubilize polar compounds and allows for the observation of exchangeable protons (OH, COOH).

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the presence of quaternary carbons and the CF₃ group, a higher number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2-5 seconds may be necessary to observe all signals.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

2D NMR Acquisition:

-

Run standard gradient-selected HSQC and HMBC experiments to establish ¹JCH and ⁿJCH correlations, respectively.

-

4.2 FT-IR Spectroscopy Protocol

-

Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually presented in terms of % Transmittance vs. Wavenumber (cm⁻¹).

-

4.3 Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS):

-

Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Infuse the sample solution at a low flow rate (5-10 µL/min).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to confirm the molecular weight and allow for elemental composition calculation.

-

-

Fragmentation Analysis (MS/MS):

-

Perform tandem MS (MS/MS) on the parent ion of interest (e.g., m/z 238 in positive mode) to induce fragmentation and compare the resulting daughter ions with the predicted pathways.

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. use of nmr in structure ellucidation | PDF [slideshare.net]

- 13. news-medical.net [news-medical.net]

- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. echemi.com [echemi.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Solubility of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic Acid in Organic Solvents

This guide provides an in-depth analysis of the anticipated solubility characteristics of 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinic acid in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical experimental methodologies to offer a predictive and procedural framework for solubility assessment.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] For a molecule like this compound, understanding its behavior in different solvent systems is a pivotal first step in the formulation development process. This guide will explore the structural attributes of this compound to predict its solubility and provide a robust experimental protocol for its empirical determination.

Molecular Structure and its Implications for Solubility

The solubility of this compound is dictated by the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, a methyl group, and a trifluoromethyl group on a pyridine ring.

-

Carboxylic Acid and Hydroxyl Groups : These groups are capable of hydrogen bonding, suggesting a propensity for solubility in polar protic solvents such as alcohols. The acidic nature of the carboxylic acid and the weakly acidic hydroxyl group also imply that the solubility will be pH-dependent in aqueous and partially aqueous systems.

-

Trifluoromethyl Group (-CF3) : The presence of the trifluoromethyl group is a significant modulator of the molecule's properties.[3][4] This highly electronegative group can increase lipophilicity and metabolic stability.[3][5] The strong electron-withdrawing nature of the -CF3 group can also influence the acidity of the carboxylic acid and hydroxyl groups.[3][4] Generally, the trifluoromethyl group enhances solubility in non-polar solvents.[3]

-

Methyl Group (-CH3) : As a small alkyl group, the methyl group contributes to the non-polar character of the molecule, which can slightly enhance its solubility in less polar organic solvents.

-

Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

Predicted Solubility Profile:

Based on these structural features, a qualitative prediction of solubility in various solvent classes can be made:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | Hydrogen bonding potential of the carboxylic acid and hydroxyl groups. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | Dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. Nicotinic acid itself shows good solubility in DMSO.[6][7] |

| Non-Polar (e.g., Hexane, Toluene) | Low | The polar functional groups will limit solubility in highly non-polar environments. |

| Chlorinated Solvents (e.g., Dichloromethane) | Low to Moderate | The trifluoromethyl group may enhance solubility in these solvents to some extent. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[1] This method establishes the equilibrium solubility of a compound in a given solvent at a specific temperature.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is achieved.[1] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.[8]

-

-

Sample Collection and Preparation :

-

After equilibration, visually confirm the presence of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Analysis :

-

Dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2]

-

-

Data Reporting :

-

Express the solubility in units such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors beyond the choice of solvent can affect the solubility of this compound:

-

Temperature : Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.

-

pH : In protic solvents that can support ionization, the pH will have a significant impact on the solubility of this acidic compound.

-

Polymorphism : The crystalline form of the solid can influence its solubility. Different polymorphs can exhibit different solubilities.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

The Dual Facets of Nicotinic Acid Derivatives: A Deep Dive into Their Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinic acid (niacin) and its derivatives have been a cornerstone in the management of dyslipidemia for over half a century.[1] Beyond their well-documented lipid-modifying effects, these compounds exhibit potent anti-inflammatory properties, positioning them as intriguing molecules with pleiotropic therapeutic potential. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the actions of nicotinic acid derivatives. We will dissect the signaling pathways initiated by their interaction with the G protein-coupled receptor 109A (GPR109A), elucidating both the therapeutic benefits and the characteristic side effect of flushing. Furthermore, this guide will furnish detailed experimental protocols to empower researchers in the investigation and development of novel nicotinic acid-based therapeutics.

Introduction: The Enduring Relevance of Nicotinic Acid

Nicotinic acid, or vitamin B3, is a water-soluble vitamin that, at pharmacological doses, favorably modulates a wide array of lipoproteins.[2] It effectively reduces levels of low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while concurrently being the most potent agent available for elevating high-density lipoprotein (HDL) cholesterol.[3][4] These lipid-modifying properties have established nicotinic acid and its derivatives as valuable tools in the prevention of cardiovascular diseases.[2][5][6]

The clinical utility of nicotinic acid, however, has been hampered by a common and often poorly tolerated side effect: cutaneous vasodilation, or flushing.[2][7][8] A thorough understanding of the distinct molecular cascades that govern both the therapeutic efficacy and the adverse effects of these compounds is paramount for the development of next-generation derivatives with improved therapeutic indices.

The Central Mediator: G Protein-Coupled Receptor 109A (GPR109A)

The discovery of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as the primary receptor for nicotinic acid revolutionized our understanding of its pharmacological actions.[1][2] GPR109A is predominantly expressed on the surface of adipocytes and various immune cells, including macrophages, neutrophils, and dermal Langerhans cells.[1] The binding of nicotinic acid to GPR109A initiates a cascade of intracellular signaling events that diverge to produce both the desired therapeutic outcomes and the undesirable flushing response.

The Therapeutic Axis: Anti-Lipolytic and Anti-Inflammatory Mechanisms

The beneficial effects of nicotinic acid derivatives on lipid metabolism and inflammation are primarily mediated through the canonical Gαi/o signaling pathway following GPR109A activation.

Inhibition of Lipolysis in Adipocytes

In adipose tissue, the activation of GPR109A by nicotinic acid leads to the coupling and activation of an inhibitory G protein (Gαi/o).[1][9] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][10] The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), a key enzyme in the lipolytic cascade.[10][11] Consequently, the phosphorylation and activation of hormone-sensitive lipase (HSL) are diminished, leading to a potent inhibition of triglyceride breakdown (lipolysis) in adipocytes.[11] This reduction in lipolysis decreases the release of free fatty acids (FFAs) into the circulation, thereby reducing the substrate available for the hepatic synthesis of triglycerides and VLDL.[12][13]

Anti-Inflammatory Effects in Immune Cells

Beyond its role in lipid metabolism, GPR109A activation on immune cells, such as macrophages, exerts significant anti-inflammatory effects.[1] The binding of nicotinic acid to GPR109A in these cells also couples to Gαi/o, leading to a reduction in intracellular cAMP levels. This pathway has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), in response to inflammatory stimuli like lipopolysaccharide (LPS).[14] Furthermore, activation of GPR109A can inhibit the NF-κB signaling pathway, a central regulator of inflammation.[15] In the context of atherosclerosis, these anti-inflammatory actions may contribute to the stabilization of atherosclerotic plaques and a reduction in vascular inflammation, independent of the effects on lipid levels.[12]

The Flushing Phenomenon: A Prostaglandin-Mediated Side Effect

The characteristic flushing response to nicotinic acid is a direct consequence of GPR109A activation in a specific subset of immune cells residing in the skin, namely dermal Langerhans cells and keratinocytes.[7][8]

Upon nicotinic acid binding, GPR109A in these cells initiates a signaling cascade that is distinct from the anti-lipolytic pathway and involves β-arrestin signaling.[1][9] This leads to the activation of phospholipase A2, which in turn releases arachidonic acid from membrane phospholipids.[7] The free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[7][8][16] These prostaglandins then act on their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing vasodilation and the sensation of warmth and redness associated with flushing.[7][8]

References

- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism and mitigation of niacin-induced flushing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. journals.physiology.org [journals.physiology.org]

- 12. JCI - Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells [jci.org]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. articles.mercola.com [articles.mercola.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Targets of Trifluoromethylnicotinic Acids

Introduction: The Chemical Versatility and Biological Significance of Trifluoromethylnicotinic Acids

Trifluoromethylnicotinic acids, a unique class of fluorinated heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the nicotinic acid scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-withdrawing nature.[1][2] These modifications can profoundly influence the compound's interaction with biological targets, leading to a diverse range of pharmacological activities.[3] This guide provides a comprehensive technical overview of the known biological targets of trifluoromethylnicotinic acids, with a particular focus on their mechanisms of action and the experimental methodologies used for their identification and validation.

This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of molecules. We will delve into the intricacies of their interactions with key protein families, including enzymes, ion channels, and G protein-coupled receptors, and provide practical, field-proven insights into the experimental workflows required to elucidate these interactions.

I. Cyclooxygenase (COX) Enzymes: The Anti-inflammatory Nexus

A primary and well-established biological target for certain trifluoromethylnicotinic acid derivatives, most notably niflumic acid, is the cyclooxygenase (COX) enzyme family.[4][5] These enzymes, existing as two main isoforms (COX-1 and COX-2), are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[6][7]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Trifluoromethylnicotinic acids, such as niflumic acid, act as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of both COX-1 and COX-2.[4][5] This inhibition prevents the production of pro-inflammatory prostaglandins, thereby reducing pain, fever, and inflammation.[8] The trifluoromethyl group plays a crucial role in the binding affinity and inhibitory potency of these compounds.

Signaling Pathway

The inhibition of COX enzymes by trifluoromethylnicotinic acids directly impacts the prostaglandin signaling pathway, a critical component of the inflammatory response.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a fluorometric assay for determining the inhibitory activity of trifluoromethylnicotinic acids against COX-1 and COX-2.[7][9]

Principle: The assay measures the peroxidase activity of COX. The conversion of arachidonic acid to prostaglandin G2 (PGG2) by the COX component is coupled to the peroxidase-mediated oxidation of a fluorogenic substrate, resulting in a measurable fluorescent signal. Inhibition of COX activity leads to a decrease in fluorescence.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Test compounds (trifluoromethylnicotinic acids)

-

Reference inhibitors (e.g., Celecoxib for COX-2)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and the fluorometric probe in the assay buffer according to the manufacturer's instructions.

-

Assay Plate Setup:

-

100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, and 10 µL of the respective COX enzyme. Add 10 µL of solvent (e.g., DMSO) as a vehicle control.[9]

-

Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of ADHP, 10 µL of the respective COX enzyme, and 10 µL of the test compound at various concentrations.[9]

-

Background Wells: Add 160 µL of Assay Buffer, 10 µL of Heme, and 10 µL of ADHP (no enzyme).[9]

-

-

Initiation of Reaction: Start the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

II. Ion Channels: Modulators of Cellular Excitability

Several trifluoromethylnicotinic acid derivatives, particularly niflumic acid and its analogs, are potent modulators of various ion channels.[10][11] This activity contributes significantly to their diverse pharmacological effects, extending beyond their anti-inflammatory properties.

A. Calcium-Activated Chloride Channels (CaCCs)

Mechanism of Action: Niflumic acid is a well-characterized blocker of Ca2+-activated Cl- channels (CaCCs), such as TMEM16A (Anoctamin 1).[1][12] These channels are crucial for processes like smooth muscle contraction and epithelial secretion.[13] By blocking CaCCs, niflumic acid can induce smooth muscle relaxation and reduce fluid secretion.

Signaling Pathway:

B. Other Ion Channel Targets

-

Slo2.1 (KNa) Channels: Niflumic acid can activate Slo2.1 potassium channels, even in the absence of intracellular sodium, which is their typical activator.[14][15] This modulation can influence neuronal excitability and other physiological processes.

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Modulation

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel function.[16][17][18]

Principle: This technique allows for the measurement of ion currents flowing through single or multiple ion channels in a patch of cell membrane. The effect of a test compound on channel activity can be directly observed.

Materials:

-

Cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with TMEM16A)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Glass micropipettes

-

Intracellular and extracellular recording solutions

-

Test compound (trifluoromethylnicotinic acid)

Procedure (Whole-Cell Configuration):

-

Cell Preparation: Plate cells expressing the target ion channel onto glass coverslips.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the appropriate intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (GΩ) seal.

-

Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition:

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage steps or ramps to elicit ion channel currents.

-

Record baseline currents in the absence of the test compound.

-

-

Compound Application: Perfuse the cell with the extracellular solution containing the trifluoromethylnicotinic acid at various concentrations.

-

Data Analysis: Measure the changes in current amplitude, kinetics, and voltage-dependence in the presence of the compound to determine its modulatory effects (inhibition or activation).

III. G Protein-Coupled Receptors (GPCRs): Orchestrators of Cellular Signaling

Trifluoromethylnicotinic acid derivatives have also been identified as ligands for G protein-coupled receptors (GPCRs), highlighting their potential to modulate a wide array of signaling pathways.

Mechanism of Action: GPR35 Agonism

Niflumic acid has been shown to act as an agonist for GPR35, an orphan GPCR predominantly expressed in immune cells and the gastrointestinal tract.[19][20] Activation of GPR35 can lead to both pro- and anti-inflammatory responses depending on the cellular context.[21]

Signaling Pathway

GPR35 can couple to multiple G protein subtypes, including Gαi/o and Gα12/13, leading to diverse downstream signaling events.[21]

Experimental Protocol: GPR35 β-Arrestin Recruitment Assay

This protocol describes a common method for screening for GPR35 agonists by measuring the recruitment of β-arrestin to the activated receptor.[6][17]

Principle: Upon agonist binding and activation of GPR35, β-arrestin is recruited to the intracellular domains of the receptor. This interaction can be detected using various methods, such as enzyme fragment complementation or bioluminescence resonance energy transfer (BRET).

Materials:

-

Cell line stably co-expressing GPR35 and a β-arrestin fusion protein (e.g., PathHunter® cells)

-

Assay medium

-

Test compounds (trifluoromethylnicotinic acids)

-

Reference agonist (e.g., Zaprinast)

-

Detection reagents specific to the assay platform

-

96- or 384-well plates

-

Luminometer or appropriate plate reader

Procedure:

-

Cell Plating: Seed the engineered cells into the appropriate microplate and incubate overnight.

-

Compound Addition: Add the test compounds at various concentrations to the cell plate. Include wells with a reference agonist and vehicle control.

-

Incubation: Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time (e.g., 60 minutes) at room temperature.

-

Measurement: Read the luminescence or other signal using a plate reader.

-

Data Analysis: Normalize the data to the response of the reference agonist and generate dose-response curves to determine the EC50 values of the test compounds.

IV. Other Potential Biological Targets

While the targets discussed above are the most well-characterized, research suggests that trifluoromethylnicotinic acids may interact with a broader range of biological molecules.

-

Nicotinic Acetylcholine Receptors (nAChRs): Derivatives such as 2-methyl-6-(trifluoromethyl)nicotinic acid have been investigated for their potential to modulate nAChRs, suggesting a role in neurological pathways.[5]

-

Carbonic Anhydrase III: Analogs of 6-(trifluoromethyl)nicotinic acid have been explored as inhibitors of carbonic anhydrase III, a target for dyslipidemia and cancer.[16]

-

HCV NS5B Polymerase and CRAC Channels: 4-(Trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of inhibitors for Hepatitis C virus (HCV) NS5B polymerase and Ca2+ release-activated Ca2+ (CRAC) channels.[22]

V. General Methodologies for Target Identification and Validation